4-(Methoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Description
4-(Methoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a bicyclic heterocyclic compound featuring a partially saturated triazolo-pyridine core. The methoxymethyl substituent at the 4-position and methyl group at the 1-position distinguish it from related derivatives. This compound is of interest in medicinal chemistry due to its structural similarity to P2X7 receptor antagonists and kinase inhibitors, which are pivotal in treating neuroinflammatory and oncological disorders .
Properties
IUPAC Name |
4-(methoxymethyl)-1-methyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-12-7-3-4-9-6(5-13-2)8(7)10-11-12/h6,9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPZCIVYRPYXBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NCC2)COC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazine derivative with a suitable ketone or aldehyde, followed by cyclization to form the triazole ring. The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The methoxymethyl and methyl groups can be substituted with other functional groups to create derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazolopyridines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. The presence of the triazole ring enhances the interaction with biological targets, making them effective against various pathogens. For instance, studies have shown that modifications to the triazole structure can lead to increased potency against resistant bacterial strains .
2. Neuroprotective Effects
Compounds similar to 4-(Methoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine have been investigated for their neuroprotective effects. They may mitigate neurodegeneration by inhibiting monoamine oxidase (MAO) activity and preventing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases like Parkinson's and Alzheimer's .
3. Anticancer Properties
There is emerging evidence that triazolo-pyridine derivatives possess anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . The specific activity of this compound in this context remains an area for further exploration.
Pharmacological Applications
1. Cardiovascular Health
Certain derivatives have been studied for their potential to act as cardioprotective agents. They may influence cardiovascular health by modulating blood pressure and improving endothelial function through vasodilatory effects . The compound's ability to interact with cardiovascular receptors could be a promising avenue for developing new therapies for heart diseases.
2. Central Nervous System (CNS) Modulation
The triazolo-pyridine scaffold has shown promise in CNS applications due to its ability to cross the blood-brain barrier. This property allows it to be explored as a candidate for treating anxiety and depression by acting on neurotransmitter systems such as serotonin and dopamine .
Material Science Applications
1. Organic Electronics
The unique electronic properties of triazolo-pyridine derivatives make them suitable for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and solar cells. The incorporation of this compound into polymer matrices could enhance the performance of these devices .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Investigated various triazolo-pyridines | Found significant activity against Gram-positive bacteria; potential for drug development |
| Neuroprotective Effects | Examined effects on neuronal cell lines | Demonstrated reduced oxidative stress and improved cell viability |
| Anticancer Properties | Evaluated growth inhibition in cancer cell lines | Induced apoptosis in specific cancer types; warrants further clinical studies |
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The triazole ring is known to interact with various enzymes, potentially leading to inhibition or activation of their activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Pharmacological Activity
Key Compounds:
| Compound Name | Substituents | Molecular Weight | Primary Target/Application | Clinical Status |
|---|---|---|---|---|
| 4-(Methoxymethyl)-1-methyl derivative (Target) | 4-methoxymethyl, 1-methyl | Not reported | P2X7 receptor (putative) | Preclinical research |
| 6-Methyl derivative (Chrovian et al., 2018) | 6-methyl | ~282 (varies) | P2X7 antagonist | Clinical candidate |
| 4-Methyl derivative (Letavic et al., 2017) | 4-methyl | ~280 | P2X7 antagonist | Preclinical optimization |
| 5-Benzyl derivative (Anti-HIV analog) | 5-benzyl | ~600 | HIV protease inhibition | Experimental |
| 1-(5-Fluoropyrimidin-2-yl) derivative | 1-(5-fluoropyrimidin-2-yl) | 234.23 | Undisclosed (kinase inhibition?) | Research use only |
- Methoxymethyl vs. Methyl Groups : The methoxymethyl group in the target compound may enhance solubility compared to the 4-methyl or 6-methyl analogs due to its polar ether moiety. This could improve bioavailability, a critical factor in CNS-targeted drugs .
- Benzyl and Fluoropyrimidinyl Substituents : The 5-benzyl derivative () demonstrates anti-HIV activity, highlighting the scaffold's versatility. Fluorine in the pyrimidinyl derivative () may enhance binding via halogen interactions, a strategy common in kinase inhibitor design .
Pharmacokinetic and Pharmacodynamic Profiles
- Chirality : The 6-methyl derivative contains a synthetically challenging chiral center, which was optimized for metabolic stability and CNS penetration. The target compound’s methoxymethyl group may reduce stereochemical complexity while maintaining efficacy .
- Ionic Liquid Applications : Triazolo-pyridine cores () are used in ionic liquids for copper(II) extraction, suggesting that substituents like methoxymethyl could influence electrochemical properties, though this remains unexplored in the target compound .
Biological Activity
4-(Methoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound belonging to the class of triazolopyridines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound features a triazole ring fused to a pyridine structure with methoxymethyl and methyl substituents. Its molecular formula is with a molecular weight of 182.22 g/mol. The presence of the methoxymethyl group enhances its solubility and bioavailability, making it a promising candidate for drug development.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1422142-00-4 |
| Molecular Weight | 182.22 g/mol |
| Boiling Point | 324.5 ± 52.0 °C |
| Density | 1.36 ± 0.1 g/cm³ |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may function as an inhibitor of certain enzymes or receptors involved in various metabolic pathways. The triazole ring is particularly known for its ability to engage with enzyme active sites, potentially leading to modulation of their activity.
Antimicrobial Activity
Research indicates that triazolopyridine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains and fungi. For instance:
- Case Study: A study published in Journal of Medicinal Chemistry demonstrated that derivatives with similar structures showed effective inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer activity of this compound has been explored in various studies. The mechanism often involves the induction of apoptosis in cancer cells through the inhibition of specific signaling pathways.
- Case Study: Research highlighted in Cancer Letters found that triazolopyridine derivatives led to significant apoptosis in human cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Enzyme Inhibition
The compound has been noted for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in purine metabolism.
- Research Findings: A study indicated that similar compounds effectively inhibited adenosine deaminase activity, which is crucial for purine metabolism .
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions between hydrazine derivatives and suitable carbonyl compounds under acidic or basic conditions. This synthetic pathway allows for the creation of various derivatives that can enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
